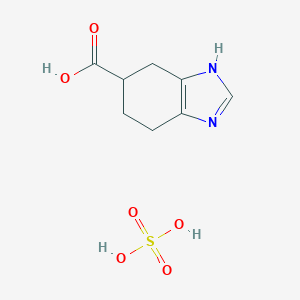

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate is a useful research compound. Its molecular formula is C8H12N2O6S and its molecular weight is 264.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate is the Thrombin Activatable Fibrinolysis Inhibitor (TAFI) . TAFI plays a crucial role in the regulation of fibrinolysis, the process that prevents blood clots from growing and becoming problematic.

Mode of Action

This compound acts as a conformationally restricted inhibitor of active TAFI . This means it binds to TAFI and changes its shape, preventing it from interacting with other molecules and carrying out its function.

Biochemical Pathways

By inhibiting TAFI, this compound affects the fibrinolytic pathway . This pathway is responsible for the breakdown of fibrin, a protein that forms a mesh-like structure to stabilize blood clots. Inhibition of TAFI can lead to enhanced fibrinolysis, resulting in the prevention or dissolution of blood clots.

Result of Action

The primary result of the action of this compound is the protection of fibrin clots against lysis . By inhibiting TAFI, the compound prevents the stabilization of blood clots, allowing the body’s natural fibrinolytic processes to break down clots more effectively.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal conditions but may decompose under high temperature, strong light, or in the presence of strong oxidizing agents . Its solubility is higher in water than in organic solvents , which could influence its distribution and absorption in the body.

生物活性

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate (THBCA-SO₄) is a heterocyclic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of THBCA-SO₄, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

THBCA-SO₄ features a benzimidazole core with a carboxylic acid and sulfate functional groups. Its molecular formula is C₈H₁₂N₂O₆S, and it possesses unique properties that contribute to its biological activity.

THBCA-SO₄ interacts with various biological targets, primarily through inhibition of key enzymes and receptors. One significant mechanism involves the inhibition of angiotensin-converting enzyme (ACE) , which plays a crucial role in the regulation of blood pressure. Studies have shown that derivatives of this compound exhibit varying degrees of ACE inhibition, making them potential candidates for antihypertensive therapies .

Biological Activity

Research indicates that THBCA-SO₄ exhibits a range of biological activities:

- Antihypertensive Effects : The compound has been tested for its ability to lower blood pressure by inhibiting ACE. In vitro studies have demonstrated an IC₅₀ value comparable to established ACE inhibitors .

- Anticancer Properties : THBCA-SO₄ derivatives have shown promise as tubulin inhibitors, disrupting microtubule dynamics essential for cell division. This mechanism suggests potential applications in cancer therapy.

- Anti-inflammatory Activity : Compounds similar to THBCA-SO₄ have been investigated for their anti-inflammatory effects through COX-2 inhibition, indicating possible therapeutic uses in inflammatory diseases.

Case Studies

Several studies highlight the biological activities of THBCA-SO₄ and its derivatives:

- ACE Inhibition Study :

-

Tubulin Polymerization Inhibition :

- A study focused on the effects of THBCA-SO₄ on tubulin polymerization showed that it effectively inhibited microtubule formation in vitro.

- This property was linked to cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.

-

Anti-inflammatory Effects :

- In vivo models demonstrated that THBCA-SO₄ reduced inflammation markers in animal models of arthritis.

- The compound's ability to inhibit COX-2 activity was confirmed through biochemical assays.

Data Table: Biological Activities of THBCA-SO₄ Derivatives

科学研究应用

5-HT3 Receptor Antagonism

One of the most significant applications of 4,5,6,7-tetrahydrobenzimidazole-5-carboxylic acid sulfate is its role as a 5-HT3 receptor antagonist . This receptor is crucial in mediating nausea and vomiting responses. Research indicates that compounds in this class can effectively suppress vomiting induced by chemotherapy agents like Cisplatin and can be beneficial in treating conditions such as:

- Migraine

- Cluster headaches

- Anxiety disorders

- Gastrointestinal disorders (e.g., peptic ulcers, irritable bowel syndrome) .

In a study involving anesthetized rats, this compound demonstrated a capacity to inhibit transient bradycardia induced by serotonin, indicating its potential utility in clinical settings .

Antioxidant Properties

Recent studies have suggested that derivatives of tetrahydrobenzimidazole compounds exhibit antioxidant activities. Antioxidants are essential for combating oxidative stress in biological systems, which is linked to various diseases. The specific activity of this compound in this context remains an area of active research but holds promise for developing new antioxidant therapies .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can yield various derivatives with distinct biological activities. For instance:

- The compound can be modified to create derivatives that enhance its pharmacological efficacy or reduce side effects.

- A notable synthetic route involves treating the acid with thionyl chloride to produce various functionalized derivatives suitable for further biological testing .

Case Studies and Research Findings

Several studies have documented the effectiveness of tetrahydrobenzimidazole derivatives in clinical settings:

These findings underscore the versatility of this compound in therapeutic applications.

属性

IUPAC Name |

sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.H2O4S/c11-8(12)5-1-2-6-7(3-5)10-4-9-6;1-5(2,3)4/h4-5H,1-3H2,(H,9,10)(H,11,12);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWWJFUZXREUDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)NC=N2.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564752 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131020-49-0 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。